4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-19(2,3)15-4-6-16(7-5-15)26(24,25)23-17-10-13-21-18(22-17)14-8-11-20-12-9-14/h4-13H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIIUKLBYWSRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings are synthesized separately through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage by reacting the intermediate compounds with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can be utilized in reactions such as coupling and functionalization due to its reactive sulfonamide group.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit carbonic anhydrase, which is relevant in treating conditions like glaucoma and edema .
- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially modulating their activity. This aspect is crucial for developing new therapeutic agents targeting neurological disorders.
Medicine
- Therapeutic Potential : Studies have explored the compound's efficacy against diseases such as cancer and inflammatory conditions. Its ability to inhibit specific pathways may lead to new treatments for these diseases .
- Antimicrobial Activity : Preliminary research suggests that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in the development of antibiotics .
Industry
- Catalyst Development : The compound is being explored as a catalyst in various chemical processes due to its stability and reactivity under different conditions.
- Advanced Materials : Its unique chemical properties make it suitable for developing advanced materials used in electronics and coatings.
Synthetic Routes
The synthesis of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves multi-step organic reactions:
- Formation of the Pyridine and Pyrimidine Rings : These rings are synthesized through cyclization reactions using appropriate precursors.
- Introduction of the Tert-Butyl Group : Alkylation reactions using tert-butyl halides introduce the tert-butyl group.
- Sulfonamide Formation : The final step involves reacting intermediates with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the sulfonamide group.
4-tert-butylpyridine: Contains the tert-butyl and pyridine moieties but lacks the pyrimidine and sulfonamide groups.
Uniqueness
4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Biological Activity
4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.39 g/mol
The presence of the tert-butyl group enhances lipophilicity, while the pyridine and pyrimidine moieties are known to contribute to various biological interactions.
Research indicates that compounds containing pyridine and pyrimidine rings often exhibit diverse biological activities, including:
- Antiviral Activity : Compounds with similar structures have shown promising antiviral properties, particularly against RNA viruses. For instance, modifications at specific positions on the pyrimidine ring can enhance activity against viral targets .
- Inhibition of Carbonic Anhydrases : Related compounds have been studied for their ability to inhibit carbonic anhydrase enzymes (CA IX and CA XII), which play roles in tumor acidosis and drug resistance. Inhibitory constants (K) for related sulfonamide compounds range from 15.9 to 67.6 nM for CA IX, indicating potential therapeutic applications in oncology .
Table 1: Summary of Biological Activities
Case Studies
-
Antiviral Efficacy :
A study explored the antiviral efficacy of pyridine-containing compounds against various viral strains. The compound exhibited a significant reduction in viral load in cell cultures at concentrations as low as 0.20 μM, suggesting that structural modifications can enhance biological activity . -
Inhibition of Tumor Growth :
In a mouse model of colon cancer, similar compounds demonstrated effective inhibition of tumor growth with IC values ranging from 0.64 to 1.3 μM, highlighting the potential for therapeutic use in cancer treatment . -
Carbonic Anhydrase Inhibition :
A series of experiments demonstrated that sulfonamide derivatives effectively inhibited CA IX and CA XII, with implications for enhancing the efficacy of chemotherapeutic agents by mitigating tumor acidosis .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide, and how do they influence reactivity?
- The compound comprises a benzenesulfonamide backbone substituted with a tert-butyl group, linked to a pyrimidine ring fused with a pyridine moiety. The tert-butyl group enhances steric bulk and lipophilicity, while the pyridinyl-pyrimidinyl system enables π-π stacking and hydrogen-bonding interactions. These features are critical for target binding and solubility optimization in biological assays .
- Methodological Insight : Use techniques like X-ray crystallography or NMR to confirm substituent positions and electronic effects. Computational tools (e.g., DFT) can predict charge distribution and reactive sites.
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
- Synthesis typically involves multi-step reactions: (1) Formation of the pyridinyl-pyrimidinyl core via Suzuki-Miyaura coupling, (2) sulfonamide linkage using 4-(tert-butyl)benzenesulfonyl chloride, and (3) purification via column chromatography or recrystallization. Critical intermediates are characterized by LC-MS and H-NMR .
- Methodological Insight : Optimize reaction conditions (e.g., Pd catalysts, solvent polarity) to minimize byproducts. Use HPLC with UV detection for purity assessment (>95%).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key techniques include:
- NMR (H, C) to confirm proton environments and carbon frameworks.
- Mass spectrometry (HRMS) for molecular ion validation.
- FT-IR to identify sulfonamide (S=O stretching at ~1350 cm) and pyridine ring vibrations.
- XRPD for polymorph identification in solid-state studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration) or polymorphic forms. For example, anhydrous vs. solvated crystalline forms (e.g., sodium salt) exhibit differing solubility and IC values in kinase inhibition assays .
- Methodological Insight : Standardize assays using controlled polymorphs (via XRPD validation) and report solvent effects (e.g., DMSO tolerance thresholds).
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Approaches include:
- Salt formation : Sodium salts improve aqueous solubility (e.g., 4-tert-butyl-N-[4-chloro-2-(1-oxy-pyridine-4-carbonyl)-phenyl]-benzenesulfonamide sodium salt) .
- Co-solvents : Use cyclodextrins or PEG-based formulations.
- Prodrug modification : Introduce hydrolyzable esters at the sulfonamide group.
- Methodological Insight : Perform pH-solubility profiling and use PAMPA assays to predict intestinal absorption.
Q. How does structural modification of the pyridinyl-pyrimidinyl moiety affect target selectivity?
- Substituting the pyridine ring (e.g., with chloro or methoxy groups) alters binding affinity for kinases like p38 MAPK. For example, 4-chloro analogs show enhanced selectivity over ABL1 kinase due to steric clashes in the ATP-binding pocket .
- Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions and guide SAR studies. Validate with competitive binding assays (e.g., TR-FRET).
Q. What in vivo pharmacokinetic challenges are associated with this compound?
- High metabolic clearance in liver microsomes (e.g., CYP3A4-mediated oxidation of the tert-butyl group) and poor blood-brain barrier penetration are common issues.
- Methodological Insight : Conduct hepatic stability assays with CYP inhibitors. Use PET imaging with F-labeled analogs to track biodistribution .
Q. How can computational modeling predict off-target effects?
- Molecular dynamics simulations can identify potential interactions with non-target proteins (e.g., serum albumin binding). Pharmacophore screening against databases like ChEMBL flags risks for hERG channel inhibition or phospholipidosis .
- Methodological Insight : Combine docking with machine learning models (e.g., Random Forest) trained on toxicity datasets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
